molecular formula C12H20O4 B14388671 Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate CAS No. 89930-10-9

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate

Cat. No.: B14388671
CAS No.: 89930-10-9
M. Wt: 228.28 g/mol
InChI Key: UGVAYLTWKDXLRD-UHFFFAOYSA-N
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Description

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a methylpentene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of 4-methylpent-3-en-1-ol with acetic acid and a dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.

    DAMASCENOLIDE TM: A compound with a similar dioxolane ring structure.

    MDMB-4en-PINACA: A synthetic cannabinoid with a related ester group.

Uniqueness

Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a methylpentene side chain, which imparts distinct chemical and biological properties

Properties

CAS No.

89930-10-9

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 2-[2-(4-methylpent-3-enyl)-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C12H20O4/c1-10(2)5-4-6-12(9-11(13)14-3)15-7-8-16-12/h5H,4,6-9H2,1-3H3

InChI Key

UGVAYLTWKDXLRD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(OCCO1)CC(=O)OC)C

Origin of Product

United States

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